molecular formula C16H13N3O2 B5710535 (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE

Cat. No.: B5710535
M. Wt: 279.29 g/mol
InChI Key: PVNKDFRYJHVPLW-XDJHFCHBSA-N
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Description

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (–CN) attached to a carbon atom, which is further bonded to a phenyl group and a benzenecarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE typically involves the reaction of benzenecarbonimidoyl chloride with phenyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium azide (NaN₃) and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, substituted nitriles, and various oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Similar in structure but lacks the benzenecarbonimidoyl group.

    Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.

    Cyanobenzene: A simpler nitrile compound with a single phenyl group.

Uniqueness

(Z)-N-PHENYLBENZENECARBONIMIDOYL CYANIDE is unique due to the presence of both a phenyl group and a benzenecarbonimidoyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(Z)-N-(2-anilino-2-oxoethoxy)benzenecarboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-11-15(13-7-3-1-4-8-13)19-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,12H2,(H,18,20)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKDFRYJHVPLW-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC(=O)NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OCC(=O)NC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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